4-Chloro-N-pyridin-4-yl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-N-pyridin-4-yl-benzenesulfonamide is a useful research compound. Its molecular formula is C11H9ClN2O2S and its molecular weight is 268.72 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-4-pyridinylbenzenesulfonamide is 268.0073264 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization :
- Synthesis Methods : The synthesis of compounds related to 4-chloro-N-4-pyridinylbenzenesulfonamide has been a subject of research. For instance, Chloro-3-pyridinesulfonamide was synthesized from 4-hydroxy pyridine through sulfonation and chlorination processes (Pei, 2002). Additionally, the synthesis of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide and its enantiomers has been reported, highlighting the importance of pyridinesulfonamide structures in drug development (Zhou et al., 2015).
Structural Analysis :
- Crystal Structure Studies : The crystal structures of various forms of 4-amino-N-2-pyridinylbenzenesulfonamide have been determined, providing insights into the conformational polymorphism of these compounds (Bar & Bernstein, 1985).
Therapeutic and Biological Applications :
- Anticancer Activity : Some derivatives of pyridinesulfonamide have been investigated for their potential anticancer activity. For example, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide exhibited activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
- Carbonic Anhydrase Inhibition : The primary sulfonamide functionality in related compounds has been found to enable ring construction and act as an enzyme prosthetic zinc-binding group in carbonic anhydrase inhibitors (Sapegin et al., 2018).
Chemical Properties and Reactivity :
- Reactivity Studies : Research on the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide has shed light on their chemical behavior under certain conditions, forming 4-chloronitrosobenzene and 4-chloronitrobenzene (Miller & Crosby, 1983).
Properties
IUPAC Name |
4-chloro-N-pyridin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREIWXALDBVKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.